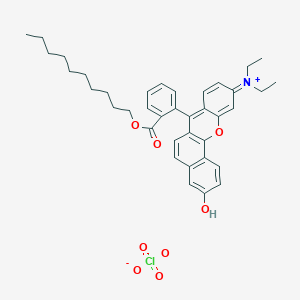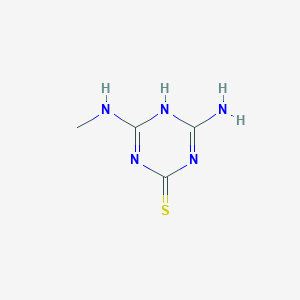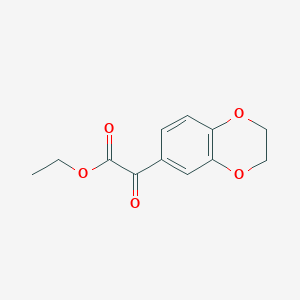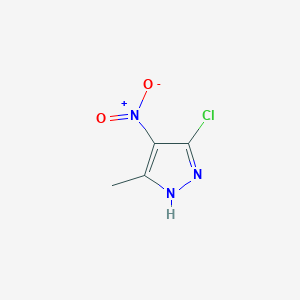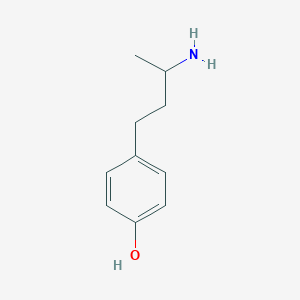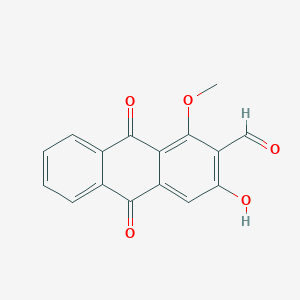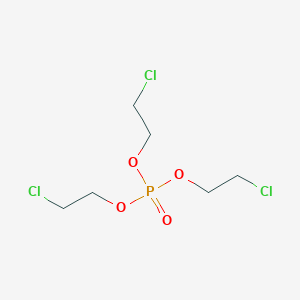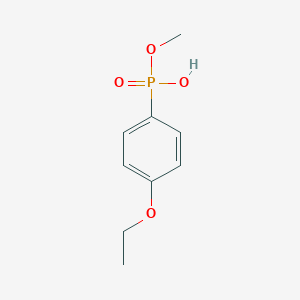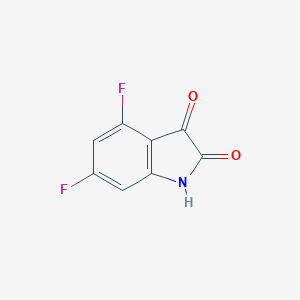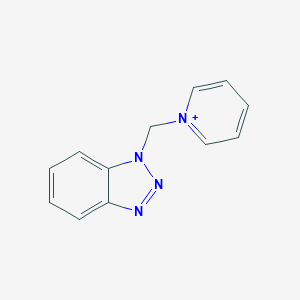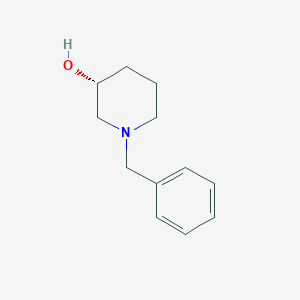![molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6](/img/structure/B136097.png)
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure commonly used in the synthesis of various pharmaceutical agents. Piperazine derivatives have been extensively studied due to their wide range of biological activities, including antidepressant, antihypertensive, vasodilator, and potential antischistosomal properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and versatility of piperazine chemistry.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the piperazine core and the substituents attached to it. For example, the title compound in paper exhibits a weak intramolecular C—H⋯N interaction, which is a common feature in the molecular structure of piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The Mannich reaction is a common method used to introduce a methyl group into the piperazine molecule . The reactivity of the piperazine nitrogen atoms also allows for further functionalization, as seen in the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, where alkylation with 1-bromo-3-chloropropane was performed .
Physical and Chemical Properties Analysis
The physical properties of piperazine derivatives, such as melting points and solubility, can vary widely depending on the substituents attached to the piperazine core. For example, the compound synthesized in paper was obtained as a white solid with a melting point of 252.7-254.7 °C. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular conformation. The presence of electron-donating or withdrawing groups can significantly affect the compound's pharmacological profile and its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Piperazine derivatives, including 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, have demonstrated significant anti-mycobacterial activity. These compounds have been a focus of research due to their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their structure-activity relationship (SAR) is crucial for designing safer, selective, and cost-effective anti-mycobacterial agents, highlighting the importance of piperazine as a vital building block in medicinal chemistry (Girase et al., 2020).
Therapeutic Uses and Drug Development
Piperazine derivatives are core components in numerous marketed drugs across a wide range of therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory medications. Their versatility and the ability to induce significant medicinal effects through slight modifications have been the subject of extensive research and patent activity. This highlights the scaffold's broad potential and its role in the rational design of drugs for various diseases (Rathi et al., 2016).
Metabolic Profiling and Drug Metabolism
The metabolism of drugs containing the piperazine moiety, including their N-dealkylation and formation of 1-aryl-piperazines, plays a significant role in their pharmacological actions. Understanding the disposition and metabolism of arylpiperazine derivatives is crucial for clinical applications, particularly in the treatment of depression, psychosis, or anxiety. This knowledge aids in predicting individual variability in drug response and potential interactions (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including piperazines, are key pharmacophoric groups in several antipsychotic agents. Their structure influences the potency and selectivity of binding affinity at D2-like receptors, which is essential for understanding and developing new therapeutic agents in psychiatry (Sikazwe et al., 2009).
Cytoprotective and Metabolic Agents
Piperazine derivatives like Trimetazidine show a unique mechanism of action in providing cytoprotection, especially in the treatment of angina pectoris. Their ability to modulate myocardial energetic metabolism without major hemodynamic effects underscores their potential as metabolic agents (Cargnoni et al., 1999).
Eigenschaften
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQDLCAQLUXIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355146 |
Source


|
| Record name | AC1LGCG5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
CAS RN |
53960-20-6 |
Source


|
| Record name | AC1LGCG5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
